Salicylaldehyde thiosemicarbazone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(E)-(2-hydroxyphenyl)methylideneamino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c9-8(13)11-10-5-6-3-1-2-4-7(6)12/h1-5,12H,(H3,9,11,13)/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNSRYBTSVDDKA-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=S)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=S)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26671022 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5351-90-6 | |
| Record name | Salicylaldehyde thiosemicarbazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005351906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salicylaldehyde thiosemicarbazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201642 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Salicylaldehyde thiosemicarbazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=733 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies for Salicylaldehyde Thiosemicarbazone and Its Derivatives
Condensation Reactions for Parent Salicylaldehyde (B1680747) Thiosemicarbazone Synthesis
The fundamental method for synthesizing the parent salicylaldehyde thiosemicarbazone involves a condensation reaction between salicylaldehyde and thiosemicarbazide (B42300). nih.govresearchgate.net This reaction is typically carried out in an alcoholic solvent, such as ethanol (B145695), and often refluxed for several hours to ensure completion. nih.gov The addition of a catalytic amount of acetic acid can facilitate the reaction. nih.govacs.org
The general procedure involves dissolving thiosemicarbazide in ethanol, followed by the addition of salicylaldehyde with constant stirring. nih.gov The mixture is then heated under reflux for a period ranging from 30 minutes to 6 hours. nih.govtandfonline.com Upon cooling, the product, this compound, precipitates as a solid, which can then be collected by filtration, washed with ethanol, and dried. nih.govnih.gov The formation of the Schiff base is confirmed by the appearance of a characteristic azomethine linkage (C=N) band in the infrared (IR) spectrum and the disappearance of the carbonyl (C=O) band of the aldehyde. nih.govacs.org
Synthesis of Substituted this compound Derivatives
The versatility of salicylaldehyde thiosemicarbazones lies in the ability to introduce various substituents, which can significantly alter their properties. These modifications can be made to the salicylaldehyde ring, the thiosemicarbazide moiety, or through hybridization with other molecules.
Modification of the Salicylaldehyde Ring
Modifications to the salicylaldehyde ring are achieved by using substituted salicylaldehydes as starting materials. For instance, researchers have synthesized derivatives using 5-bromo-salicylaldehyde and 5-nitro-salicylaldehyde. nih.govrsc.org The reaction conditions are similar to the synthesis of the parent compound, involving condensation with a substituted or unsubstituted thiosemicarbazide in a suitable solvent like ethanol. nih.govacs.org For example, a series of 5-(arylazo)this compound derivatives were synthesized by condensing 5-(arylazo)salicylaldehyde derivatives with N-(4)-substituted thiosemicarbazide derivatives. tandfonline.com
Modification of the Thiosemicarbazide Moiety
The thiosemicarbazide part of the molecule can also be readily modified. This is accomplished by using N-substituted thiosemicarbazides in the condensation reaction. nih.gov A variety of N-substituted thiosemicarbazides, such as N-methyl, N-ethyl, and N-phenyl thiosemicarbazide, have been used to create a library of this compound derivatives. tandfonline.comrsc.org The synthesis of these substituted thiosemicarbazides often involves the reaction of the corresponding isothiocyanates with hydrazine (B178648) hydrate (B1144303). tandfonline.com These modified thiosemicarbazides are then reacted with salicylaldehyde or its derivatives to yield the desired products. tandfonline.com
Hybridization Strategies
To further expand the functional diversity of these compounds, hybridization strategies have been employed, linking the this compound scaffold to other biologically or chemically interesting molecules like estrone (B1671321) and calix rsc.orgarene.
The synthesis of an estrone-salicylaldehyde thiosemicarbazone hybrid involves the condensation of 2-formyl-estrone with thiosemicarbazide. rsc.org This reaction has been optimized using microwave irradiation, which significantly reduces the reaction time to as little as 5 minutes at 80°C, providing the hybrid molecule in excellent yield. rsc.org Similarly, N-methylated derivatives of the estrone-salicylaldehyde thiosemicarbazone hybrid have also been synthesized. univie.ac.atnih.gov
In another example of hybridization, a thiosemicarbazide-functionalized calix rsc.orgarene has been synthesized. nih.gov The synthesis involves a multi-step process starting from p-tert-butylcalix rsc.orgarene. The lower rim of the calixarene (B151959) is functionalized with diisothiocyanate groups, which are then reacted with hydrazine hydrate to yield the thiosemicarbazide-functionalized calix rsc.orgarene. nih.gov
Optimized Reaction Conditions and Yield Enhancement
Several strategies have been explored to optimize reaction conditions and enhance the yields of this compound and its derivatives. The use of microwave-assisted synthesis has proven to be a highly effective method for accelerating the reaction and improving yields. rsc.org For instance, the synthesis of an estrone-TSC hybrid was achieved in 94% yield within 5 minutes under microwave irradiation. rsc.org
The choice of solvent and catalyst also plays a crucial role. While ethanol is a commonly used solvent, other solvents and catalytic amounts of acids like acetic acid are often employed to drive the reaction to completion. nih.govnih.govacs.org The reaction time can vary significantly, from a few minutes with microwave assistance to several hours under conventional heating. nih.govrsc.org Purification techniques such as recrystallization and column chromatography are essential to obtain high-purity products. rsc.org
Advanced Structural Elucidation and Characterization
Spectroscopic Characterization Techniques
A suite of spectroscopic methods is employed to probe the molecular structure of salicylaldehyde (B1680747) thiosemicarbazone, each providing unique insights into its electronic and vibrational characteristics.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of salicylaldehyde thiosemicarbazone.
¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons present in the molecule. The phenolic hydroxyl proton (-OH) typically appears as a singlet in the downfield region. acs.org The protons of the aromatic ring resonate in the aromatic region, often showing complex splitting patterns due to spin-spin coupling. acs.org The azomethine proton (-CH=N) gives rise to a singlet, and the protons of the hydrazine (B178648) (-NH) and thioamide (-NH2) moieties also produce distinct signals. acs.orgnih.gov For instance, in some derivatives, the N-NH proton signal appears as a singlet in the highly deshielded region of 11.551–11.695 ppm, while the azomethine proton signal is observed between 10.261–10.286 ppm. nih.govacs.org The phenolic OH proton signal has been reported in the range of 6.776–6.815 ppm. acs.org
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The carbon of the thiocarbonyl group (C=S) is typically observed at a low field, in the range of 177.914–206.626 ppm for some derivatives. acs.orgacs.org The azomethine carbon (N=CH) resonates in the range of 126.832–178.182 ppm. acs.orgacs.org The carbons of the phenyl ring show signals in the aromatic region of the spectrum. mdpi.com
| ¹H NMR Chemical Shifts (ppm) for this compound Derivatives | |
| Proton | Chemical Shift (δ) Range |
| N-NH | 11.551 - 11.695 nih.govacs.org |
| -CH=N | 10.261 - 10.286 nih.govacs.org |
| Aromatic-H | 7.017 - 7.373 nih.govacs.org |
| Phenolic OH | 6.776 - 6.815 acs.org |
| CH₂-NH | 4.762 - 4.834 acs.org |
| CS-NH | 9.061 - 9.176 acs.org |
| Phenyl-CH₃ | 2.231 - 2.285 acs.org |
| ¹³C NMR Chemical Shifts (ppm) for this compound Derivatives | |
| Carbon | Chemical Shift (δ) Range |
| C=S | 177.914 - 206.626 acs.orgacs.org |
| N=CH | 126.832 - 178.182 acs.orgacs.org |
| CH₂-NH | 68.042 - 99.997 acs.orgacs.org |
Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups present in this compound. The spectrum displays characteristic absorption bands corresponding to the vibrational modes of specific bonds. Intense bands are typically observed for N-H and O-H group stretching in the regions of 3000–3322 cm⁻¹ and 3640–3770 cm⁻¹, respectively. nih.govacs.org The disappearance of the C=O stretching band from salicylaldehyde (around 1680 cm⁻¹) and the appearance of the azomethine (C=N) stretching vibration, often in the range of 1519-1650 cm⁻¹, confirms the formation of the thiosemicarbazone. nih.govacs.org The C=S stretching vibration is typically found in the 1200–1300 cm⁻¹ region. acs.org
| FTIR Characteristic Vibrational Frequencies (cm⁻¹) for this compound and its Derivatives | |
| Functional Group | Frequency Range |
| O-H Stretch | 3640 - 3770 nih.govacs.org |
| N-H Stretch | 3000 - 3322 nih.govacs.org |
| C-H (aliphatic) Stretch | 2970 - 3077 acs.orgacs.org |
| C=N (azomethine) Stretch | 1519 - 1650 nih.govacs.org |
| C=S Stretch | 1196 - 1275 nih.govacs.org |
Electronic absorption (UV-Vis) spectroscopy provides insights into the conjugated π-electron system of this compound. The spectra, typically recorded in solvents like ethanol (B145695) or DMSO, show absorption bands corresponding to various electronic transitions. nih.govacs.org For this compound (STSC), proton dissociation processes can be monitored by UV-Vis spectrophotometry. rsc.org The deprotonation of the phenolic -OH group leads to the development of a new band at a longer wavelength (around 360-374 nm in derivatives), indicating a more extended conjugated π-electron system in the deprotonated form. rsc.org The specific absorption maxima (λmax) can vary depending on the solvent and any substituents on the molecule. nih.govacs.orgrsc.org
| UV-Vis Absorption Maxima (λmax) for this compound and its Derivatives | |
| Compound/Derivative | λmax (nm) |
| Estrone-TSC (deprotonated) | 374 rsc.org |
| thn-TSC (deprotonated) | 360 rsc.org |
| N-Benzyl-2-(5-bromo-2-hydroxybenzylidene)hydrazinecarbothioamide | 296 nih.govacs.org |
| 2-(5-Bromo-2-hydroxybenzylidene)-N-(2-fluorobenzyl)hydrazinecarbothioamide | 222 nih.gov |
| 2-(5-Bromo-2-hydroxybenzylidene)-N-(3-fluorobenzyl)hydrazinecarbothioamide | 222 nih.gov |
| 2-(5-Bromo-2-hydroxybenzylidene)-N-(4-fluorobenzyl) hydrazinecarbothioamide | 219 nih.gov |
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns. The technique confirms the composition of the synthesized compound. mdpi.com For salicylaldehyde-N(4)-diethylthiosemicarbazone, a derivative, the molecular ion peak (M⁺) was observed at an m/z of 252.04, confirming its molecular weight. tandfonline.com ESI-MS is also a valuable tool for characterizing metal complexes of this compound, providing evidence for the stoichiometry of the complexes. rsc.org
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specific to species with unpaired electrons, making it particularly useful for studying metal complexes of this compound, such as those with copper(II). The EPR spectra provide information about the coordination environment of the metal ion. rsc.org For copper(II) complexes of this compound derivatives, EPR studies have revealed the formation of mono-ligand complexes where the ligand coordinates in a tridentate fashion through its (O⁻,N,S) donor set. rsc.org The g-values and hyperfine coupling constants obtained from the simulation of EPR spectra offer details about the geometry and the nature of the metal-ligand bonding. rsc.org
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
The crystal structure of this compound has been determined to be monoclinic with the space group C2/c. nih.goviucr.org The analysis shows that the sulfur and hydrazinic nitrogen atoms are in a trans conformation. nih.goviucr.org The thiosemicarbazide (B42300) side chain is nearly coplanar with the phenyl ring. iucr.org The crystal structure is stabilized by a network of hydrogen bonds and van der Waals forces. nih.goviucr.org An intramolecular hydrogen bond is also observed. iucr.org In derivatives, molecules can be linked into dimers by N—H···S=C hydrogen bonds. irb.hr
| Crystallographic Data for this compound | |
| Parameter | Value |
| Crystal System | Monoclinic nih.goviucr.org |
| Space Group | C2/c nih.goviucr.org |
| a (Å) | 14.206 (3) nih.gov |
| b (Å) | 14.244 (4) nih.gov |
| c (Å) | 10.457 (4) nih.gov |
| β (°) | 116.18 (2) nih.gov |
| V (ų) | 1898.9 (8) nih.gov |
| Z | 8 nih.gov |
Single Crystal X-ray Diffraction Studies of this compound
Single crystal X-ray diffraction provides the most definitive method for determining the precise solid-state structure of a molecule. Studies on this compound reveal a highly ordered and stabilized crystalline arrangement.
The compound crystallizes in the monoclinic system with the space group C2/c. nih.goviucr.org The thiosemicarbazide side chain is nearly coplanar with the phenyl ring, with a dihedral angle of approximately 5.9° between the plane of the phenyl ring and the plane containing the N(3), N(2), S, C(7), and N(1) atoms. iucr.org A key conformational feature is that the sulfur and hydrazinic nitrogen atoms adopt a trans configuration relative to the C(7)-N(2) bond. nih.goviucr.org This planarity is significantly influenced by an intramolecular hydrogen bond between the phenolic oxygen and the imine nitrogen atom (O-H···N), which forms a stable six-membered ring enhanced by π-electron delocalization. iucr.orgirb.hr
The crystal structure is further stabilized by a network of intermolecular interactions. This includes hydrogen bonds where molecules form centrosymmetric dimers through N-H···S linkages. iucr.orgirb.hr These dimeric units are then interconnected by O···H-N type hydrogen bonds, along with stacking interactions and van der Waals forces, creating a robust three-dimensional supramolecular assembly. nih.goviucr.org
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₈H₉N₃OS | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | C2/c | nih.gov |
| a (Å) | 14.206 (3) | nih.gov |
| b (Å) | 14.244 (4) | nih.gov |
| c (Å) | 10.457 (4) | nih.gov |
| β (°) | 116.18 (2) | nih.gov |
| Volume (ų) | 1898.9 (8) | nih.gov |
| Z | 8 | nih.gov |
Crystal Structure Analysis of Metal Complexes
The coordination chemistry of this compound is rich and varied, with its structural conformation adapting to the electronic and steric demands of the metal center.
Tridentate ONS Coordination: In its most common coordination mode, the ligand acts as a monoanionic or dianionic tridentate 'ONS' donor. It binds to the metal center through the phenolic oxygen, the azomethine nitrogen, and the thiolate sulfur atoms. This is observed in a cis-dioxomolybdenum(VI) complex, [MoO₂(HL)H₂O]Cl·H₂O, where the ligand is a monoanionic tridentate donor, resulting in a distorted octahedral geometry around the molybdenum atom. tandfonline.com Similarly, in dinuclear Ni(II) and Cu(II) complexes, the ligand is a bideprotonated 'ONS' tridentate donor, with each metal center exhibiting a square-planar coordination environment bridged by the phenoxo oxygen. tandfonline.com A copper(II) complex with a derivative of this compound also shows coordination in the (O⁻,N,S⁻) mode. rsc.org
Bidentate NS Coordination: A less common but significant coordination mode is bidentate, involving only the azomethine nitrogen and the sulfur atom. This behavior is dictated by steric hindrance from bulky co-ligands. For instance, in reactions with [M(PPh₃)₃X₂] (where M = Ru, Os), this compound coordinates as a bidentate N,S-donor ligand, forming an unusual four-membered chelate ring. acs.org The steric bulk of the two triphenylphosphine (B44618) (PPh₃) ligands prevents the phenolic oxygen from coordinating to the metal center. acs.org This demonstrates that the coordination mode can be controlled by the steric properties of other ligands in the coordination sphere.
| Complex | Metal Center | Ligand Donor Atoms | Coordination Geometry | Reference |
|---|---|---|---|---|
| [Ni(SANEt₂)₂] | Ni(II) | ONS (Tridentate) | Square-planar | tandfonline.com |
| [Cu(SANEt₂)₂] | Cu(II) | ONS (Tridentate) | Square-planar | tandfonline.com |
| [MoO₂(HL)H₂O]Cl·H₂O | Mo(VI) | ONS (Tridentate) | Distorted Octahedral | tandfonline.com |
| [Ru(PPh₃)₂(saltsc)₂] | Ru(II) | NS (Bidentate) | Octahedral | acs.orgntu.edu.tw |
| [Os(PPh₃)₂(saltsc)₂] | Os(II) | NS (Bidentate) | Octahedral | acs.org |
Tautomerism and Conformational Analysis
This compound can theoretically exist in several tautomeric forms due to the mobility of protons. The two primary equilibria are the thione ⇌ thiol tautomerism within the thiosemicarbazide moiety and the phenol-imine ⇌ keto-amine tautomerism involving the salicylidene portion. irb.hrresearchgate.net
In the solid state, the molecule is largely planar. The thiosemicarbazide backbone typically adopts an E configuration about the C=N bond and a trans conformation with respect to the C(7)-N(2) bond, placing the sulfur atom on the opposite side of the N-N bond from the imine nitrogen. nih.govresearchgate.net While this conformation is dominant, derivatives have been reported to adopt a cis arrangement. koreascience.kr In solution, while the hydroxy-thione form persists, there is evidence of greater conformational flexibility. Two-dimensional NOESY NMR spectra have indicated that rotation around the N-N single bond can occur, allowing the molecule to adopt skewed conformations that are not observed in the rigid solid state. researchgate.net
| Feature | Observation | Method of Analysis | Reference |
|---|---|---|---|
| Dominant Tautomer | Hydroxy-thione form | X-ray Diffraction, NMR, DFT | irb.hrresearchgate.net |
| Key Stabilizing Interaction | Intramolecular O-H···N hydrogen bond | X-ray Diffraction, NMR | iucr.orgirb.hr |
| Solid-State Conformation | Largely planar, trans thiosemicarbazide chain | X-ray Diffraction | nih.goviucr.org |
| Solution-State Conformation | Increased flexibility, rotation around N-N bond | 2D NOESY NMR | researchgate.net |
Coordination Chemistry and Metal Complexation
Ligand Properties and Donor Atoms (O, N, S)
Salicylaldehyde (B1680747) thiosemicarbazone is a tridentate ligand featuring three potential donor atoms: the phenolic oxygen (O), the azomethine nitrogen (N), and the thione/thiolate sulfur (S). nih.govnih.gov The presence of this ONS donor set allows for the formation of stable five- and six-membered chelate rings upon coordination with a metal ion. The ligand can exist in both thione (C=S) and thiol (C-S⁻) tautomeric forms, which influences its coordination behavior. In its neutral state, STSC typically exists in the thione form. However, upon complexation, it often undergoes deprotonation to coordinate as a monoanionic or dianionic ligand. The dianionic form arises from the deprotonation of both the phenolic hydroxyl group and the hydrazinic nitrogen, leading to coordination via the phenolato oxygen, azomethine nitrogen, and thiolate sulfur. nih.govpmf.unsa.ba The specific donor atoms involved in coordination can be influenced by factors such as the pH of the medium and the nature of the metal ion.
The coordination of the phenolic oxygen is evidenced by the disappearance or shift of the O-H stretching frequency in the infrared (IR) spectra of the metal complexes compared to the free ligand. Similarly, a shift in the C=N (azomethine) stretching frequency indicates the involvement of the nitrogen atom in the coordination. The participation of the sulfur atom is confirmed by changes in the C=S stretching vibration. In many complexes, the ligand coordinates as a dianionic tridentate ONS donor, forming stable chelate rings. nih.gov
Binding Modes and Denticity (Bidentate, Tridentate, Monodentate)
Salicylaldehyde thiosemicarbazone exhibits remarkable flexibility in its coordination behavior, capable of acting as a monodentate, bidentate, or tridentate ligand.
Tridentate Coordination: The most common coordination mode for STSC is as a dianionic tridentate ligand, utilizing the O, N, and S donor atoms to form two chelate rings (one five-membered and one six-membered) with the metal center. researchgate.netirb.hr This mode of coordination is highly favored due to the stability imparted by the chelate effect. In this form, the ligand is deprotonated at the phenolic oxygen and the hydrazinic nitrogen, resulting in a (O,N,S)⁻² donor system. nih.gov
Bidentate Coordination: Under certain conditions, STSC can also function as a bidentate ligand. For instance, in the presence of bulky co-ligands, steric hindrance can prevent the coordination of the phenolic oxygen, leading to a bidentate N,S-coordination. pmf.unsa.ba In some palladium(II) complexes, STSC coordinates as a bidentate N,S donor ligand, forming a five-membered chelate ring. nih.gov Thiosemicarbazones can also coordinate in a bidentate fashion through the azomethine nitrogen and the thione sulfur atoms. nih.gov
Monodentate Coordination: While less common for this compound due to the thermodynamic stability of chelate formation, monodentate coordination through the sulfur atom is a possibility. Studies on other thiosemicarbazone systems have shown that the cis conformation of the thiosemicarbazone moiety, stabilized by an intramolecular hydrogen bond, favors S-monodentate coordination. acs.org However, for STSC, the presence of the ortho-hydroxyl group strongly promotes at least bidentate chelation.
The versatility in binding modes allows for the formation of a diverse range of metal complexes with varying geometries and properties.
Formation of Metal Complexes
This compound readily forms stable complexes with a variety of transition metals. The synthesis of these complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent, often with heating.
Copper(II) Complexes: A number of Cu(II) complexes of STSC and its derivatives have been synthesized and characterized. researchgate.netdntb.gov.ua These complexes often exhibit square planar or distorted square pyramidal geometries. The ligand usually coordinates as a dianionic tridentate ONS donor. dntb.gov.ua
Iron(II/III) Complexes: Iron(III) complexes of this compound have been synthesized and characterized. researchgate.net In these complexes, the ligand coordinates to the Fe(III) center, and the resulting complex can exhibit antioxidant properties. researchgate.net The synthesis of Fe(II) complexes with related thiosemicarbazone ligands has also been reported. irb.hr
Zinc(II) Complexes: Zinc(II) forms both mononuclear and binuclear complexes with salicylaldehyde N(4)-phenylthiosemicarbazone. rsc.org In some mononuclear complexes, the ligand can act as a bidentate NS donor, leaving the phenolic -OH group uncoordinated. rsc.org
Nickel(II) Complexes: Nickel(II) complexes of STSC have been prepared and studied. researchgate.netprimescholars.com These complexes are often diamagnetic and exhibit square planar geometry. Template synthesis using Ni(II) ions can lead to the formation of complexes with tetradentate thiosemicarbazone ligands derived from STSC. mdpi.com
Palladium(II) Complexes: Palladium(II) forms square planar complexes with STSC, where the ligand can act as a bidentate N,S donor. nih.gov Bis-chelate complexes of the type [Pd(TSC)₂] have been synthesized, with the deprotonated ligands coordinated to the Pd(II) center through the azomethine nitrogen and thione sulfur atoms in a cis arrangement. nih.gov
Ruthenium(III) Complexes: Ruthenium(III) complexes with this compound and its derivatives have been synthesized with a 1:2 metal-to-ligand stoichiometry. nih.gov In these octahedral complexes, the ligands coordinate as dibasic tridentate ONS donors. nih.gov Dimeric ruthenium complexes have also been reported where one STSC ligand coordinates as an O,N,S-donor and another as an N,S-donor. nih.gov
Gallium(III) Complexes: Gallium(III) complexes with thiosemicarbazone ligands have been investigated, often exhibiting a 1:2 metal-to-ligand stoichiometry. nih.govnih.gov In these complexes, the ligands typically act as monoanionic tridentate ONO donors. nih.gov
Cobalt(II) Complexes: Cobalt(II) complexes of this compound have been synthesized and characterized. researchgate.net These complexes can adopt different geometries, including square-pyramidal, based on spectral and magnetic studies. researchgate.net
The stoichiometry of metal complexes with this compound can vary depending on the metal ion, the reaction conditions, and the presence of other ligands.
Commonly observed stoichiometries include:
1:1 Metal-to-Ligand Ratio: This is frequently observed in complexes where the ligand acts as a dianionic tridentate donor, occupying three coordination sites of the metal ion. Examples include complexes of Cu(II) and Ni(II). mdpi.com
1:2 Metal-to-Ligand Ratio: This stoichiometry is also common, particularly with octahedral metal centers like Ru(III) and Ga(III), where two tridentate ligands can satisfy the six-coordination sphere of the metal. nih.govnih.gov In some cases, one ligand may bind as a tridentate ONS donor while the other binds as a bidentate NS donor. nih.gov
2:2 Metal-to-Ligand Ratio (Dimeric/Binuclear): Dimeric or binuclear complexes have been reported, for instance, with Cu(II) and Zn(II). dntb.gov.uarsc.org In these structures, bridging atoms, such as the phenolic oxygen, can link two metal centers.
The stoichiometry of the resulting complex can often be controlled by adjusting the molar ratio of the metal salt and the ligand during synthesis.
The stability of metal complexes of this compound in solution is a critical aspect of their chemistry. Solution equilibrium studies, often conducted using potentiometric or spectrophotometric titrations, provide valuable information about the formation and stability of different complex species at various pH values.
For copper(II) complexes of STSC and its derivatives, detailed solution equilibrium studies have revealed the formation of different species depending on the pH. nih.gov In acidic solutions, a protonated complex with (O⁻,N,S) donors may form. As the pH increases, deprotonation of the hydrazonic nitrogen occurs, leading to a more stable complex with an (O⁻,N,S⁻) donor set in the pH range of 6-9. nih.gov In the basic pH range, mixed hydroxido species can also be present. nih.gov
The stability of these complexes is often quantified by their stability constants (log β) or pM values (the negative logarithm of the free metal ion concentration). High stability constants indicate a strong affinity of the ligand for the metal ion. For instance, copper(II) complexes of STSC derivatives show significantly high stability at physiological pH. nih.gov The Irving-Williams order, which predicts the relative stabilities of divalent metal ion complexes (Mn < Fe < Co < Ni < Cu > Zn), is generally followed for STSC complexes.
This compound can also participate in the formation of mixed-ligand complexes, where the metal ion is coordinated to STSC and one or more other ligands. The introduction of a second ligand can fine-tune the electronic and steric properties of the complex, leading to novel structures and reactivity.
Examples of mixed-ligand complexes of STSC include those with heterocyclic bases such as pyridine, 2,2'-bipyridine (B1663995) (bipy), and 1,10-phenanthroline (B135089) (phen). In these complexes, STSC typically coordinates as a tridentate ONS donor, and the remaining coordination sites on the metal are occupied by the ancillary ligand. For instance, mononuclear nickel(II) complexes of the type [Ni(L)(ancillary ligand)] have been synthesized, where L is a derivative of this compound. Similarly, mixed-ligand complexes of Co(II), Ni(II), and Cu(II) with salicylaldehyde phenyl hydrazine (B178648) and this compound have been prepared, resulting in octahedral geometries.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been extensively utilized to model the properties of Salicylaldehyde (B1680747) thiosemicarbazone and its derivatives. nih.govcolab.wsacs.orgnih.govacs.org Quantum chemical computations are frequently performed using functionals like M06 and B3LYP with various basis sets, such as 6-311G(d,p), 6-31G(d,p), and 6-311++G(d,p), to achieve a balance between computational cost and accuracy. nih.govnih.govresearchgate.net These calculations have shown excellent agreement with experimental findings, validating the theoretical models used. nih.govacs.org
Theoretical geometry optimization of Salicylaldehyde thiosemicarbazone provides a detailed picture of its three-dimensional structure in the gas phase. These calculations determine the most stable conformation by finding the minimum energy structure. The optimized geometric parameters, such as bond lengths and bond angles, are crucial for understanding the molecule's steric and electronic properties.
For a related derivative, 1,4-benzodioxane-6-carbaldehyde thiosemicarbazone, DFT calculations at the WB97XD/6-311++G(d,p) level revealed key bond lengths: C=S at 1.6643 Å, N-N at 1.3617 Å, and C=N at 1.2802 Å. scirp.org In a Nickel(II) complex of a similar thiosemicarbazone, the crystal structure showed a distorted square planar geometry, and the DFT-calculated bond lengths and angles were in very good agreement with the experimental X-ray diffraction data. nih.gov The successful optimization of these structures is confirmed by the absence of imaginary frequencies in the vibrational analysis. acs.org
Table 1: Selected Optimized Bond Lengths (Å) and Bond Angles (°) for a Thiosemicarbazone Ligand
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C=S | 1.6643 |
| Bond Length | N-N | 1.3617 |
| Bond Length | C=N | 1.2802 |
| Bond Angle | N-C-S | 119.74 |
Data derived from DFT calculations on 1,4-benzodioxane-6-carbaldehyde thiosemicarbazone. scirp.org
Vibrational frequency analysis serves a dual purpose: it confirms that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies) and it allows for the assignment of vibrational modes observed in experimental infrared (IR) and Raman spectra. acs.orgresearchgate.net Theoretical calculations of vibrational frequencies for this compound derivatives have shown strong agreement with experimental data. nih.gov
Key vibrational modes that have been analyzed include:
C-H Vibrations : Aromatic C-H stretching frequencies are typically observed in the 3100–3000 cm⁻¹ range. For a series of derivatives, simulated bands were found between 3192 and 3010 cm⁻¹, consistent with experimental values. nih.gov
C=N Vibrations : The azomethine (C=N) stretching vibration is a characteristic peak for thiosemicarbazones. Calculated values for this mode have been reported in the range of 1693–1534 cm⁻¹, which aligns well with experimental observations of 1650–1519 cm⁻¹. nih.gov In one study, the experimental C=N band was seen at 1616 cm⁻¹, shifting to 1603 cm⁻¹ upon complexation with Iron(III). pmf.unsa.ba
C=S Vibrations : The thiocarbonyl (C=S) stretching frequency is another important diagnostic peak. Theoretical calculations place this vibration around 1381–1357 cm⁻¹, while experimental values are found in the 1275–1196 cm⁻¹ region. nih.gov The disappearance of this band upon complexation can indicate coordination through the sulfur atom. pmf.unsa.ba
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound Derivatives
| Vibrational Mode | Experimental Range | Calculated Range |
|---|---|---|
| C-H (aromatic) | 3175 - 3130 | 3192 - 3010 |
| C=N (azomethine) | 1550 - 1530 | 1693 - 1534 |
| C=S (thiocarbonyl) | 1275 - 1196 | 1381 - 1357 |
Data compiled from studies on various this compound derivatives. nih.gov
The electronic structure of this compound is key to understanding its reactivity and spectroscopic properties. Analyses such as Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) theory, derived from DFT calculations, provide a detailed picture of electron distribution and charge transfer possibilities within the molecule. These studies help to elucidate the nature of intramolecular interactions and the stability of the compound. nih.govnih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap)
Frontier Molecular Orbital (FMO) theory is a fundamental tool for evaluating the chemical reactivity, kinetic stability, and optoelectronic properties of a molecule. nih.govacs.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.govnih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and prone to intramolecular charge transfer (ICT). nih.govnih.gov
For various this compound derivatives, the calculated HOMO-LUMO energy gaps have been reported in the range of 4.13–4.505 eV. nih.govnih.gov These relatively high values indicate that these compounds are generally stable and less reactive. nih.govacs.org For instance, one study reported energy gaps ranging from 4.13 to 4.22 eV for a series of seven derivatives, suggesting high chemical stability. nih.govacs.org Another study on six different derivatives found energy gaps between 4.241 and 4.505 eV. nih.gov
Table 3: Frontier Molecular Orbital Energies (eV) for this compound Derivatives
| Compound Series | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Series 1 | -6.15 to -6.07 | -1.98 to -1.85 | 4.13 - 4.22 |
| Series 2 | -6.446 to -6.216 | -1.950 to -1.711 | 4.241 - 4.505 |
Data compiled from different theoretical studies on this compound derivatives. nih.govnih.gov
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding and interactions. nih.govnih.gov It examines charge transfer, hyperconjugative interactions, and delocalization of electron density from filled (donor) to empty (acceptor) orbitals. acs.orgacs.org The stabilization energy, E(2), associated with these donor-acceptor interactions is calculated using second-order perturbation theory and is a measure of the interaction's strength. nih.govnih.gov
Global Reactivity Parameters (GRPs)
Global Reactivity Parameters (GRPs) are derived from the energies of the frontier molecular orbitals and provide a quantitative measure of a molecule's reactivity. nih.govacs.org These parameters include ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical potential (μ), global hardness (η), global softness (σ), and the electrophilicity index (ω). nih.gov
Ionization Potential (IP) and Electron Affinity (EA) are related to the HOMO and LUMO energies, respectively (IP ≈ -EHOMO, EA ≈ -ELUMO). They describe the energy required to remove an electron and the energy released when an electron is added. nih.govacs.org
Global Hardness (η) is calculated as (IP - EA) / 2. It measures the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," indicating lower reactivity and higher stability. nih.govnih.gov
Global Softness (σ) is the inverse of hardness (σ = 1/η) and describes the capacity of a molecule to accept electrons. "Soft" molecules are more polarizable and reactive. nih.govacs.org
Studies on this compound derivatives have shown that these compounds possess high hardness values (e.g., η ≈ 2.1 eV) and correspondingly low softness values (e.g., σ ≈ 0.24 eV), which is consistent with the large HOMO-LUMO gaps observed. nih.govacs.org These GRP values confirm that Salicylaldehyde thiosemicarbazones are generally stable and less reactive molecules. nih.govnih.gov
Table 4: Calculated Global Reactivity Parameters (eV) for a Representative this compound Derivative
| Parameter | Symbol | Formula | Value (eV) |
|---|---|---|---|
| Ionization Potential | IP | -EHOMO | ~6.1 |
| Electron Affinity | EA | -ELUMO | ~1.9 |
| Global Hardness | η | (IP - EA) / 2 | ~2.1 |
| Global Softness | σ | 1 / η | ~0.24 |
| Electronegativity | χ | (IP + EA) / 2 | ~4.0 |
| Chemical Potential | μ | -(IP + EA) / 2 | ~-4.0 |
| Electrophilicity Index | ω | μ² / (2η) | ~3.8 |
Approximate values derived from reported FMO energies and GRP calculations. nih.govacs.org
Molecular Electrostatic Potential (MEP) Surface Analysis
Molecular Electrostatic Potential (MEP) surface analysis is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity. irb.hr The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential regions. Typically, red and yellow colors represent electron-rich areas with negative potential, which are susceptible to electrophilic attack, while blue and green colors denote electron-poor regions with positive potential, indicating sites for nucleophilic attack. irb.hrnih.gov
In the case of this compound, MEP analysis reveals that the most electronegative atoms—sulfur, oxygen, and nitrogen—are the primary sites for electrophilic attack, as indicated by the red-colored regions on the MEP map. nih.gov Conversely, the hydrogen atoms generally exhibit a positive potential, making them susceptible to nucleophilic attack. The distribution of charges and the identification of these reactive sites are crucial for understanding the molecule's interaction with biological targets. irb.hr This analysis is often performed in conjunction with other quantum chemical calculations, such as Natural Bond Orbital (NBO) and Frontier Molecular Orbital (FMO) analysis, to provide a comprehensive understanding of the molecule's electronic structure and reactivity.
Computational Drug Design Approaches
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand the binding mechanism and affinity of a ligand to a protein target. For this compound and its derivatives, molecular docking studies have been conducted to explore their potential as inhibitors of various enzymes and proteins.
These studies have shown that salicylaldehyde thiosemicarbazones can interact with the active sites of various protein targets through a network of hydrogen bonds and hydrophobic interactions. For instance, derivatives of this compound have been investigated as potential inhibitors of the influenza virus PA endonuclease. Docking studies revealed that these compounds can chelate the magnesium ions in the active site and form hydrogen bonds with key amino acid residues, such as Asp108 and Glu119.
Similarly, this compound and its metal complexes have been docked against several other protein targets, including those from SARS-CoV-2 and various bacteria, to assess their binding potential. These studies help in understanding the structure-activity relationships and guide the design of more potent inhibitors.
| Compound | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interactions |
|---|---|---|---|---|
| This compound derivative | Influenza Virus PA Endonuclease | Not specified | Asp108, Glu119, Gly121, Val122, Tyr130 | Hydrogen bonds, Hydrophobic interactions, Metal chelation |
| [Cu(C8H9N3OS)(im)2(SO4)] | Aspartate Kinase (PDB: 5YEI) | -7.8 | Not specified | Not specified |
| [Zn(C8H9N3OS)(PPh3)2(SO4)] | Mproof SARS-CoV-2 (PDB: 6LU7) | -8.1 | Not specified | Not specified |
| [Cu(C8H9N3OS)(im)2(SO4)] | Transforming Growth Factor β (PDB: 3KFD) | -8.4 | Not specified | Not specified |
Molecular Mechanics combined with Generalized Born and Surface Area solvation (MM-GBSA) is a popular method for estimating the free energy of binding of a ligand to a macromolecule. This approach is often used to refine the results of molecular docking by providing a more accurate prediction of the binding affinity. The method calculates the binding free energy by combining the molecular mechanics energies in the gas phase with the solvation free energies.
The binding free energy (ΔG_bind) is typically calculated as the difference between the free energy of the complex and the free energies of the receptor and ligand in their unbound states. The calculation includes contributions from van der Waals interactions, electrostatic interactions, polar solvation energy, and non-polar solvation energy.
While MM-GBSA is a widely used technique in computational drug design for ranking and scoring ligands, specific studies applying this method to this compound are not extensively reported in the available literature. However, the application of MM-GBSA would be a valuable next step in the computational evaluation of this compound and its derivatives to further validate their potential as therapeutic agents by providing a more quantitative measure of their binding affinities to various biological targets.
Investigation of Biological Activities in in Vitro Models
Anticancer and Antitumor Activity Studies (In Vitro)
The evaluation of salicylaldehyde (B1680747) thiosemicarbazone's potential as an anticancer agent has been a primary focus of numerous in vitro studies. These investigations have explored its cytotoxic effects on various human cancer cell lines and have begun to unravel the complex mechanisms through which it exerts its antitumor activity.
Cytotoxicity in Human Cancer Cell Lines
Salicylaldehyde thiosemicarbazone and its metal complexes have demonstrated significant cytotoxic effects against a broad spectrum of human cancer cell lines. The parent ligand, this compound (STSC), has shown some activity, but its metal complexes, particularly with copper, often exhibit markedly enhanced cytotoxicity. niscpr.res.innih.gov
Derivatives of this compound have been tested against numerous cell lines, including:
A549 (Human Lung Carcinoma): Copper(II) complexes of this compound derivatives have shown high anti-proliferative activity against A549 cells. nih.gov One study reported a copper(II) complex with an IC50 value of 0.20 ± 0.04 µM. nih.gov Another copper complex demonstrated cytotoxicity with an IC50 of 0.15 ± 0.01 μM, which was significantly more potent than the commonly used chemotherapy drug, cisplatin (B142131). nih.gov Estradiol-based this compound copper(II) complexes also displayed notable cytotoxicity against A549 cells. mdpi.comnih.gov
HepG2 (Human Liver Carcinoma): A benzimidazole (B57391) derivative of a related compound showed significant dose-dependent cytotoxicity against HepG2 cells with an IC50 value of 15.58 µM, which was more potent than cisplatin in the same study. jksus.org
MCF-7 (Human Breast Adenocarcinoma): this compound itself was found to be weakly cytotoxic in MCF-7 cells. rsc.org However, its copper conjugates have been reported as potent antiproliferative agents against this cell line. niscpr.res.in Organotin(IV) complexes with this compound have also shown cytotoxicity against MCF-7 cells, with IC50 values ranging from 7 to 35 µg/L. researchgate.net Furthermore, estradiol-based this compound copper(II) complexes exhibited high cytotoxicity in MCF-7 cells. mdpi.comnih.gov
HeLa (Human Cervical Carcinoma): Steroidal copper(II) complexes derived from this compound have shown good in vitro cytotoxic activity against HeLa cells. rsc.org
HCT-116 (Human Colon Carcinoma): Copper(II) complexes of certain estradiol-based salicylaldehyde thiosemicarbazones have demonstrated anticancer activity against the HCT-116 cell line. nih.gov
SUM159 (Human Breast Cancer): For the copper complexes of this compound and its derivatives, low levels of reactive oxygen species were measured in SUM159 breast cancer cells. rsc.org
U937 (Human Histiocytic Lymphoma): Copper complexes of salicylaldehyde-β-D-glucoside thiosemicarbazone have been evaluated for their antiproliferative properties against human leukemia cells (U937). niscpr.res.in
Bel-7404 (Human Liver Carcinoma): Steroidal copper(II) complexes of this compound have exhibited good in vitro cytotoxic activity against Bel-7404 liver carcinoma cells. rsc.org
| Cell Line | Cancer Type | Compound | IC50 Value | Reference |
|---|---|---|---|---|
| A549 | Human Lung Carcinoma | Copper(II) complex | 0.20 ± 0.04 µM | nih.gov |
| A549 | Human Lung Carcinoma | Copper(II) complex 14 | 0.15 ± 0.01 μM | nih.gov |
| HepG2 | Human Liver Carcinoma | Benzimidazole derivative (se-182) | 15.58 µM | jksus.org |
| MCF-7 | Human Breast Adenocarcinoma | Organotin(IV) complexes | 7 - 35 µg/L | researchgate.net |
| MCF-7 | Human Breast Adenocarcinoma | Estrone-TSC | 6.4 μM | nih.gov |
| HCT-116 | Human Colon Carcinoma | Me-estrone-TSC | 25 μM | nih.gov |
| HCT-116 | Human Colon Carcinoma | Me2-estrone-TSC | 21 μM | nih.gov |
Antimicrobial Activity Studies (In Vitro)
Antibacterial Efficacy (Gram-Positive and Gram-Negative Bacteria)
This compound and its metal complexes have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netirb.hrresearchgate.net In many cases, the metal complexes exhibit greater bioactivity than the uncomplexed ligand. researchgate.netresearchgate.net
Studies have tested these compounds against various bacterial strains, including:
Gram-positive: Staphylococcus aureus and Bacillus cereus. researchgate.net
Gram-negative: Escherichia coli and Salmonella typhimurium. researchgate.net
One study found that a this compound ligand and its complexes produced inhibition zones ranging from 8.15 to 12.99 mm in diameter against the tested microorganisms. researchgate.net Another related ligand and its complexes showed inhibition zones of 7.66 to 13.88 mm. researchgate.net The antibacterial properties make these compounds potential candidates for further investigation as alternatives to conventional antibiotics. researchgate.net
Table 2: Antibacterial Activity of a this compound Ligand (L1) and its Complexes
| Organism Type | Bacterial Strain | Inhibition Zone Diameter (mm) |
|---|---|---|
| Gram-Positive | Staphylococcus aureus | 8.15 - 12.99 researchgate.net |
| Gram-Positive | Bacillus cereus | 8.15 - 12.99 researchgate.net |
| Gram-Negative | Escherichia coli | 8.15 - 12.99 researchgate.net |
Antifungal Efficacy (e.g., Candida albicans)
In addition to antibacterial properties, this compound and its derivatives have been evaluated for their antifungal efficacy, particularly against Candida albicans, a common opportunistic fungal pathogen. researchgate.netresearchgate.net Research has shown that both the ligand and its metal complexes possess activity against C. albicans. researchgate.net One investigation reported inhibition zones against C. albicans ATCC-90028, indicating a direct antifungal effect. researchgate.net The development of thiosemicarbazone derivatives is considered a promising avenue for new antifungal therapies, especially in light of increasing drug resistance in Candida species. nih.gov
Antiviral Activity Studies (In Vitro)
Influenza Virus PA Endonuclease Inhibition
The inhibition of the influenza virus PA endonuclease represents a key aspect of the antiviral potential of this compound. researchgate.netnih.gov This enzyme is an attractive target for developing new anti-influenza therapeutics due to its essential role in viral replication and the emergence of strains resistant to existing drugs. nih.govplos.org
A series of this compound derivatives were synthesized and evaluated for their ability to inhibit the catalytic activity of the N-terminal part of the PA protein (PA-Nter). researchgate.netnih.gov The proposed mechanism of inhibition involves the chelation of divalent metal ions, likely Mg²⁺, which are critical cofactors for the endonuclease's function. researchgate.netunipr.it By binding to these metal ions in the active site, the compounds block the enzyme's ability to cleave host cell mRNA, a process necessary for initiating viral transcription. researchgate.netnih.govplos.org The structure-activity relationship and the interaction with the magnesium cofactor have been explored to better understand and optimize this inhibitory action. researchgate.netnih.gov
Anti-Bovine Viral Diarrhea Virus (BVDV) Activity
Research into the antiviral properties of this compound derivatives has identified promising candidates for combating Bovine Viral Diarrhea Virus (BVDV), a significant pathogen in cattle. BVDV is often used as a surrogate model for the Hepatitis C virus (HCV) in antiviral drug development due to their classification within the same Flaviviridae family. Current time information in Bangalore, IN.ingentaconnect.com
Studies have focused on a series of 5-(arylazo)this compound derivatives, which are synthesized through the condensation of 5-(arylazo)salicylaldehyde with N-(4)-substituted thiosemicarbazide (B42300) derivatives. tandfonline.comtandfonline.com The antiviral screening of these compounds has revealed that their efficacy is highly dependent on the nature and position of substituents on both the arylazo and thiosemicarbazone moieties. tandfonline.com The primary mechanism of action for the most active compounds has been identified as the blockage of viral RNA synthesis within the host cells. ingentaconnect.comtandfonline.comtandfonline.com
Several specific derivatives have demonstrated highly selective and potent activity against BVDV. ingentaconnect.comtandfonline.com For instance, one study highlighted that compound 11 , which features a methyl group at the 5-(arylazo)salicylaldehyde portion and a free amino group on the thiosemicarbazone moiety, possesses strong antiviral activity. researchgate.net Another investigation identified compounds 5 , 23 , and 24 as having highly selective anti-BVDV properties. tandfonline.comtandfonline.com The activity of these compounds is attributed to specific substitutions that enhance their inhibitory effects. tandfonline.com These findings underscore the potential of this chemical scaffold in the development of novel antiviral agents. tandfonline.comtandfonline.com
Table 1: Summary of Anti-BVDV Activity of Selected this compound Derivatives This table is interactive. You can sort and filter the data.
| Compound ID | Key Structural Features | Reported Activity | Mechanism of Action |
|---|---|---|---|
| Compound 5 | 4-fluorophenyl at arylazo moiety; 4-methoxyphenyl (B3050149) at N-(4)-thiosemicarbazone moiety. tandfonline.com | Strong anti-BVDV activity. tandfonline.com | Blocking viral RNA synthesis. tandfonline.com |
| Compound 11 | Methyl group at 5-(arylazo)salicylaldehyde; unsubstituted N-(4)-thiosemicarbazone. researchgate.net | Strong antiviral activity. researchgate.net | Not specified. |
| Compound 23 | Sulphonamido group at arylazo moiety; ethyl group at N-(4)-thiosemicarbazone moiety. tandfonline.com | Potent anti-BVDV activity. tandfonline.com | Blocking viral RNA synthesis. tandfonline.com |
| Compound 24 | Sulphonamido group at arylazo moiety; phenyl group at N-(4)-thiosemicarbazone moiety. tandfonline.com | Potent anti-BVDV activity. tandfonline.com | Blocking viral RNA synthesis. tandfonline.com |
Anti-HIV Activity
The investigation into the anti-HIV potential of salicylaldehyde thiosemicarbazones is part of a broader interest in this class of compounds for their antiviral capabilities. researchgate.netresearchgate.net While thiosemicarbazones in general have been evaluated for activity against HIV-1 and HIV-2, specific research has also been conducted on structurally related salicylidene acylhydrazides, which share a similar structural backbone. nih.govnih.gov
A study on salicylidene acylhydrazides identified four compounds with significant in vitro anti-HIV-1 activity, demonstrating 50% inhibitory concentrations (IC₅₀) in the range of 1 to 7 µM. nih.gov The activity was consistent across different target cells, including TZM-bl cells and primary peripheral blood mononuclear cells (PBMCs), and against various R5 clade B primary isolates. nih.gov These compounds were found to be effective against both cell-free and cell-associated virus and maintained their activity in the presence of vaginal fluid and semen simulants. nih.gov
The mechanism of action for these salicylidene acylhydrazides appears to be distinct from many other antiretroviral agents. Research indicates that their inhibitory effect occurs at a post-integration step in the HIV-1 replication cycle. nih.gov Furthermore, the anti-HIV-1 activity was reversed by the addition of Fe²⁺ ions, suggesting that iron chelation may play a role in their mechanism, potentially by affecting viral gene expression. nih.gov Although this study focused on salicylidene acylhydrazides, the findings suggest that the salicylaldehyde scaffold is a promising starting point for the development of novel anti-HIV agents. nih.gov Other studies have also noted that various thiosemicarbazone derivatives and their metal complexes can exhibit potent anti-HIV properties. nih.govresearchgate.net
Table 2: In Vitro Anti-HIV-1 Activity of Salicylidene Acylhydrazide Compounds This table is interactive. You can sort and filter the data.
| Compound Type | Target Virus | Target Cells | IC₅₀ Range | Proposed Mechanism |
|---|
Antioxidant Activity Studies (In Vitro)
This compound and its derivatives have been the subject of numerous in vitro studies to evaluate their antioxidant potential. The ability of these compounds to act as antioxidants is generally attributed to their chemical structure, which allows them to donate hydrogen atoms or electrons to neutralize free radicals. mdpi.com
A common method used to assess this activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.govnih.govsapub.org In this test, the antioxidant compound reduces the stable DPPH radical, a process that can be monitored by a color change and measured spectrophotometrically. sapub.org Studies have shown that various thiosemicarbazone derivatives exhibit significant radical scavenging activity. nih.gov For example, estradiol-based salicylaldehyde thiosemicarbazones demonstrated efficient antioxidant activity in DPPH assays. mdpi.com
The antioxidant capacity is highly influenced by the specific substituents on the thiosemicarbazone molecule. Research on isatin-based thiosemicarbazones found that their antioxidant activity, as measured by IC₅₀ values in a DPPH assay, was structure-dependent and in some cases comparable to or better than the standard antioxidant butylated hydroxytoluene (BHT). researchgate.net Similarly, other studies have identified thiosemicarbazone derivatives with potent DPPH radical scavenging activity, with some compounds showing IC₅₀ values in the micromolar range. researchgate.net The presence of hydroxyl groups on the salicylaldehyde ring and specific functional groups on the thiosemicarbazone moiety are believed to contribute to this activity. mdpi.com
Table 3: Examples of In Vitro Antioxidant Activity of Thiosemicarbazone Derivatives This table is interactive. You can sort and filter the data.
| Compound Type | Assay Method | Result (IC₅₀) | Reference Compound |
|---|---|---|---|
| Estradiol-Salicylaldehyde Thiosemicarbazone | DPPH Assay | Efficient antioxidant activity (qualitative). mdpi.com | Not specified. |
| Isatin-thiosemicarbazone derivative (H₂5MI3ClPT) | DPPH Assay | 88.71 µM researchgate.net | BHT (IC₅₀ = 69.60 µM) researchgate.net |
| Isatin-thiosemicarbazone derivative (H₂5MI3PT) | DPPH Assay | 73.62 µM researchgate.net | BHT (IC₅₀ = 69.60 µM) researchgate.net |
Structure Activity Relationship Sar and Ligand Design Principles
Influence of Substituents on Biological Activity
The antiproliferative and pharmacokinetic properties of salicylaldehyde (B1680747) thiosemicarbazone and its copper(II) complexes can be fine-tuned by attaching electron-donating substituents. rsc.org For instance, ligands featuring methoxy (B1213986) groups have been reported to exhibit enhanced biological activity. nih.gov Similarly, the synthesis of salicylaldehyde-derived secondary amines showed that compounds with electron-donating groups, like methyl, resulted in higher yields, attributed to the enhanced reactivity of the aniline (B41778) derivatives. mdpi.com
Conversely, electron-withdrawing groups also play a critical role. Iron(III) complexes synthesized with salicylaldehyde thiosemicarbazone ligands containing halogen substituents (such as bromine or chlorine) at the 5-position of the salicylaldehyde ring demonstrate unique spin-transition properties. researchgate.net In studies on anti-mycobacterial activity, compounds with a nitro (NO₂) group, a strong electron-withdrawing substituent, were generally found to be more active than those with other substituents on the phenyl ring. nih.gov The synthesis of various derivatives has been achieved by reacting substituted thiosemicarbazide (B42300) with 5-bromo-salicylaldehyde, indicating the feasibility of introducing halogens to the salicylaldehyde ring. acs.org
Substitutions are not limited to the salicylaldehyde ring. Modifications at the terminal N(4) position of the thiosemicarbazide moiety, such as the addition of a diethyl group, also influence the molecule's properties and the subsequent activity of its metal complexes. tandfonline.com
Table 1: Effect of Substituents on the Biological Activity of this compound Derivatives
| Substituent Group | Position of Substitution | Observed Effect on Activity | Reference |
| Electron-donating groups | Salicylaldehyde ring | Can tune antiproliferative and pharmacokinetic properties. | rsc.org |
| Methoxy (-OCH₃) | Salicylaldehyde ring | Enhanced biological activity. | nih.gov |
| Halogens (-Br, -Cl) | 5-position of salicylaldehyde ring | Influences spin-transition properties in Fe(III) complexes. | researchgate.net |
| Nitro (-NO₂) | Phenyl ring | Generally more active against Mycobacterium bovis. | nih.gov |
| Diethyl | N(4)-position of thiosemicarbazide | Influences properties of the ligand and its metal complexes. | tandfonline.com |
Impact of Metal Complexation on Biological Efficacy
A significant enhancement in biological activity is frequently observed when this compound acts as a ligand to form metal complexes. researchgate.net This process, known as chelation, involves the ligand binding to a central metal ion, typically through its oxygen, nitrogen, and sulfur donor atoms. tandfonline.com The resulting metal complexes often exhibit markedly greater potency than the free ligand. tandfonline.comresearchgate.netpnrjournal.com
The increased activity upon chelation is often linked to a rise in the lipophilic character of the metal chelate, which promotes its passage across the lipid-rich membranes of cells. nih.gov For example, copper(II) complexes of this compound are frequently much more cytotoxic than the corresponding free ligands. rsc.org In one study, the free this compound ligand showed no activity against certain fungi and bacteria, whereas its copper(II) complex was highly active against Staphylococcus aureus and moderately active against E. coli. pnrjournal.com Similarly, nickel(II) complexes also demonstrated moderate activity where the ligand had none. pnrjournal.com
The mechanism of action for these metal complexes can be multifaceted. Beyond improved membrane permeability, their activity may be associated with the ability to transport metal ions across cellular membranes, acting as ionophores. nih.gov This can disrupt intracellular metal homeostasis and induce oxidative stress, leading to cell death. nih.gov The coordination with metal ions can also block the metal-binding sites of microbial enzymes or interfere with cellular respiration and protein synthesis. nih.gov Studies involving Ni(II), Cu(II), Co(II), and Zn(II) have all shown that the metal complexes possess greater bioactivity than the uncomplexed ligand. researchgate.net
Table 2: Comparison of Antimicrobial Activity of Free Ligand vs. Metal Complexes
| Compound | Activity vs. Staphylococcus aureus (Gram +ve) | Activity vs. E. coli (Gram -ve) | Activity vs. Candida albicans (Fungi) | Reference |
| This compound (Ligand) | Absent | Absent | Absent | pnrjournal.com |
| Copper (II) Complex | High | Moderate | Not Specified | pnrjournal.com |
| Nickel (II) Complex | Not Specified | Moderate | Not Specified | pnrjournal.com |
Stereochemical Considerations and Conformational Effects
The three-dimensional arrangement of atoms in this compound and its metal complexes is crucial for its biological activity. The ligand is known to exist as a stable (E) configurational isomer, a conformation stabilized by an extended system of conjugated double bonds. rsc.orgnih.gov X-ray crystallography studies have confirmed that the sulfur and hydrazinic nitrogen atoms typically lie in a trans conformation relative to the C-N bond. nih.gov
Substituents can influence the molecule's preferred conformation. For example, the nature of substituents at the N(4) position of the thiosemicarbazide chain can determine different conformations in solution. mdpi.com The conformation of the molecule is also stabilized by intramolecular hydrogen bonding between the phenolic hydroxyl group and the imine nitrogen. researchgate.net
Upon metal complexation, the ligand imposes a specific coordination geometry around the metal center. For instance, Ni(II) and Cu(II) complexes with a related salicylaldehyde-N(4)-diethylthiosemicarbazone ligand were found to have a square-planar coordination geometry around each metal ion. tandfonline.com In the crystal structure of a copper complex, the two chelate rings formed by the ligand were slightly twisted, causing a deviation from an ideal square planar geometry. rsc.org The 5,6,7,8-tetrahydro-1-naphtol ring, when used as a substituent, was found to exist in two possible ring conformations in the free ligand. rsc.org
Table 3: Key Stereochemical and Conformational Features
| Feature | Description | Reference |
| Isomerism | Exists as the stable (E) configurational isomer in its free state. | rsc.orgnih.gov |
| Conformation | The sulfur and hydrazinic nitrogen atoms are in a trans arrangement. | nih.gov |
| Intramolecular Bonding | Stabilized by an intramolecular hydrogen bond between the phenolic -OH and imine nitrogen. | researchgate.net |
| Substituent Effects | N(4) substituents can determine the conformational rotamers (E or Z) in solution. | mdpi.com |
| Metal Complex Geometry | Can form square-planar coordination geometries with metals like Ni(II) and Cu(II). | tandfonline.com |
Ligand Lipophilicity and Membrane Permeability in Relation to Activity
Lipophilicity, the ability of a compound to dissolve in fats and lipids, is a critical determinant of its ability to cross biological membranes and reach its intracellular target. An increase in the lipophilic character of a metal chelate is often cited as a reason for the enhanced biological activity of metal complexes compared to their parent ligands. nih.gov
Studies on novel this compound conjugates have shown a direct correlation between lipophilicity, membrane permeability, and biological activity. rsc.org For example, an estrone-TSC hybrid and a related bicyclic derivative were found to be more lipophilic and possess higher membrane permeability than the unsubstituted this compound (STSC). rsc.org This was determined using n-octanol/water partitioning assays and parallel artificial membrane permeability assays (PAMPA). rsc.org Both STSC and a structurally related derivative, thn-TSC, were found to exhibit high membrane permeability. rsc.org
Table 4: Physicochemical Properties of this compound and Derivatives
| Compound | Lipophilicity (log D₇.₄) | Membrane Permeability (Pₑff) | Relative Cytotoxicity | Reference |
| STSC | Base Value | High (≥ 1.5 × 10⁻⁶ cm s⁻¹) | Weakly cytotoxic | rsc.org |
| thn-TSC | Higher than STSC | High (≥ 1.5 × 10⁻⁶ cm s⁻¹) | Moderately cytotoxic | rsc.org |
| estrone (B1671321)–TSC | Higher than thn-TSC | Not determined (precipitated) | Most cytotoxic ligand | rsc.org |
| [Cu(STSC-H)Cl] | Lower than ligand | Lower than ligand | Highly cytotoxic | rsc.org |
| [Cu(thn-TSC-H)Cl] | Lower than ligand | Lower than ligand | Highly cytotoxic | rsc.org |
Applications in Advanced Materials and Catalysis
Nonlinear Optical (NLO) Properties and Applications
Salicylaldehyde (B1680747) thiosemicarbazone derivatives have emerged as remarkable materials for applications in nonlinear optics (NLO), a field focused on how intense light interacts with materials to produce new optical frequencies. Current time information in Bangalore, IN.researchgate.net The NLO response in these organic molecules is attributed to asymmetric polarization, which can be enhanced by incorporating electron-donating or electron-withdrawing groups into the molecular structure. This creates a "push-pull" architecture within the conjugated π-electron system, magnifying the NLO effect. nih.gov
The potential of a molecule for NLO applications is fundamentally assessed by its polarizability and hyperpolarizability. Linear polarizability (α) describes the linear response of the electron cloud to an electric field, while the first-order hyperpolarizability (β) and third-order hyperpolarizability (γ) quantify the second- and third-order nonlinear responses, respectively.
Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in quantifying these properties for various salicylaldehyde thiosemicarbazone derivatives. In one study, a series of seven derivatives were analyzed, revealing that substitutions on the thiosemicarbazone moiety significantly influence NLO properties. Current time information in Bangalore, IN. For instance, compound 5 in the study (N-(m-tolyl)-2-(5-bromo-2-hydroxybenzylidene)hydrazinecarbothioamide) showed the greatest linear polarizability (⟨α⟩) and third-order polarizability (⟨γ⟩) values of 324.93 and 1.69 × 10⁵ a.u., respectively. Current time information in Bangalore, IN. In contrast, compound 3 (N-(m-nitrophenyl)-2-(5-bromo-2-hydroxybenzylidene)hydrazinecarbothioamide) displayed the largest second-order polarizability (β_total) at 508.41 a.u. Current time information in Bangalore, IN.
Another investigation into six different derivatives found that compound CHCT3 possessed the highest first hyperpolarizability (β_tot) value of 557.085 a.u. researchgate.netresearchgate.net The NLO responses (β_tot) of the studied compounds were found to be 5.43 to 13.33 times greater than that of the standard NLO material, para-nitroaniline. researchgate.netresearchgate.net A separate study on a different set of six derivatives calculated β_tot values ranging from 192.778 to 501.709 a.u., all significantly larger than the value for urea, another standard reference molecule. rsc.org These findings underscore the potential of these compounds for advanced NLO applications. Current time information in Bangalore, IN.
Calculated NLO Properties of this compound Derivatives
| Compound Series | Derivative | Linear Polarizability ⟨α⟩ (a.u.) | First Hyperpolarizability β_total (a.u.) | Reference |
|---|---|---|---|---|
| Series 1 | Compound 5 | 324.93 | - | Current time information in Bangalore, IN. |
| Series 1 | Compound 3 | - | 508.41 | Current time information in Bangalore, IN. |
| Series 2 | CHCT3 | - | 557.085 | researchgate.netresearchgate.net |
| Series 3 | Compound 2 | 230.391 | 501.709 | rsc.org |
| Series 3 | Compound 6 | 245.701 | 349.412 | rsc.org |
Second Harmonic Generation (SHG) is a key NLO phenomenon where two photons of the same frequency interact with a nonlinear material and are "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength. Materials capable of SHG are crucial for technologies like laser frequency conversion.
This compound derivatives are noted as remarkable materials for their SHG capabilities. Current time information in Bangalore, IN.researchgate.net The non-centrosymmetric crystal structure required for SHG activity can be achieved with these compounds, particularly in chiral complexes. acs.org The significant first hyperpolarizability (β) values calculated for these molecules are a strong theoretical indicator of their potential for efficient SHG. Current time information in Bangalore, IN.researchgate.net The presence of a large β value suggests a strong second-order NLO response, which is the underlying requirement for the SHG effect.
The photophysical behavior of salicylaldehyde thiosemicarbazones, particularly the processes of intramolecular charge transfer (ICT) and the optical band gap, are critical to understanding their NLO properties. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for evaluating these characteristics. Current time information in Bangalore, IN.researchgate.net
A promising charge transfer phenomenon has been identified in several series of these compounds. Current time information in Bangalore, IN.researchgate.net The energy difference (ΔE) between the HOMO and LUMO, known as the optical band gap, is directly related to the molecule's reactivity and stability. Studies have reported HOMO-LUMO energy gaps for various derivatives in the range of 4.13–4.22 eV and 4.241–4.505 eV. Current time information in Bangalore, IN.researchgate.netresearchgate.net These relatively large energy gaps indicate high kinetic stability and low chemical reactivity. Current time information in Bangalore, IN. The ICT transitions, which can be observed experimentally using UV-visible spectroscopy, are responsible for the light absorption properties of these molecules. Current time information in Bangalore, IN.researchgate.net For example, copper complexes of this compound derivatives exhibit well-known sulfur-to-copper charge transfer bands in their UV-vis spectra. nih.gov
Calculated Photophysical Data for this compound Derivatives
| Compound Series | Derivative | HOMO-LUMO Gap (ΔE) (eV) | Experimental λ_max (nm) | Reference |
|---|---|---|---|---|
| Series 1 | Compound 1 | 4.17 | 296 | Current time information in Bangalore, IN.alfachemic.com |
| Series 1 | Compound 5 | 4.13 | 296 | Current time information in Bangalore, IN.alfachemic.com |
| Series 1 | Compound 7 | 4.16 | 244 | Current time information in Bangalore, IN.alfachemic.com |
| Series 2 | AHCT4 | 4.241 | 340 | researchgate.netresearchgate.net |
| Series 2 | FHCT2 | 4.505 | - | researchgate.netresearchgate.net |
Catalysis in Organic Reactions
The ability of thiosemicarbazones to act as versatile ligands, coordinating with transition metals through sulfur and nitrogen donor atoms, has led to their exploration in homogeneous catalysis. alfachemic.com Palladium complexes, in particular, have shown significant promise in facilitating carbon-carbon bond-forming reactions.
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis. Metal complexes of this compound have been successfully employed as catalyst precursors in two of the most important of these transformations: the Heck reaction and the Suzuki-Miyaura reaction. researchgate.netresearchgate.netwikipedia.org
Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgresearchgate.net Research has demonstrated that palladium(II) complexes featuring this compound ligands are effective, phosphorus-free catalyst precursors for this reaction. researchgate.netresearchgate.net In one study, four tridentate thiosemicarbazone salicylaldiminato-palladium(II) complexes were evaluated, and with catalyst loadings as low as 0.1–1 mol%, they effectively catalyzed the coupling of various aryl iodides and bromides with olefins, producing high yields. researchgate.net Another novel palladium complex with salicylaldehyde N(4)-ethylthiosemicarbazone also proved to be an efficient catalyst for the Heck reaction between various aryl bromides and styrene, achieving turnover numbers up to 43,000. researchgate.net
Suzuki-Miyaura Reaction: This reaction creates a new carbon-carbon bond by coupling an organoboron compound with an organohalide. The use of palladium(II) complexes with thiosemicarbazone ligands as catalysts in the Suzuki-Miyaura reaction is an active area of research. Specifically, this compound palladium(II) chloride is marketed as a catalyst designed to facilitate Suzuki coupling reactions, highlighting its utility in the synthesis of biaryl compounds. wikipedia.org
While the use of this compound-metal complexes is well-documented in cross-coupling reactions, their application in other specific catalytic organic transformations is a more nascent field of study. The broader class of thiosemicarbazone complexes has been investigated for various catalytic activities, but detailed reports focusing specifically on salicylaldehyde-derived variants in reactions other than cross-coupling are less common in the current scientific literature. The primary focus remains on their significant potential in palladium-catalyzed C-C bond formation.
Analytical Chemistry Applications (e.g., Metal Sensing, Trace Determination)
This compound and its derivatives have demonstrated significant utility in analytical chemistry, primarily owing to their inherent ability to form stable and often colorful complexes with a variety of metal ions. researchgate.netmdpi.com This characteristic makes them excellent candidates for roles as analytical reagents in both qualitative and quantitative analysis, including metal sensing and the determination of trace elements. chemicalbook.com The core of this functionality lies in the molecule's structure, which features sulfur and nitrogen donor atoms that can coordinate effectively with metal cations. nih.gov
The interaction between this compound and metal ions often results in the formation of well-defined metal chelates. researchgate.net These Schiff base chelates are frequently employed as reagents for quantitative analysis. chemicalbook.com The formation of these complexes can lead to distinct changes in spectroscopic properties, such as UV-visible absorption or fluorescence, which can be measured to determine the concentration of the target metal ion.
A key metric for comparing the metal-binding strength of different ligands is the pCu value, which represents the negative logarithm of the unbound copper(II) ion concentration under specific conditions. A higher pCu value indicates greater complex stability. rsc.org this compound is known to form high-stability complexes with various transition metal ions. rsc.org
The research into the analytical applications of these compounds is extensive, with studies focusing on the synthesis and characterization of their metal complexes. For instance, metal chelates of cobalt(II), nickel(II), and copper(II) have been synthesized using a Schiff base derived from the condensation of 5-bromosalicylaldehyde (B98134) and thiosemicarbazide (B42300). researchgate.net The structural evaluation of these complexes confirms the coordination of the metal ion with the ligand. researchgate.net
Table 1: Selected Research on this compound Derivatives in Metal Sensing
| Derivative/Complex | Metal Ion(s) Detected/Studied | Analytical Technique/Observation | Reference |
| This compound (STSC) based Schiff bases | Cu²⁺, Al³⁺ | Can detect ions using two different modes. | chemicalbook.com |
| Schiff base from 5-bromosalicylaldehyde and thiosemicarbazide | Co(II), Ni(II), Cu(II) | Synthesis and structural evaluation of metal chelates. | researchgate.net |
| Estrone-salicylaldehyde thiosemicarbazone hybrid | Copper(II) | Forms high-stability complexes, characterized by pCu values. | rsc.org |
| Salicylaldehyde-4-ethylthiosemicarbazide | Ruthenium | Formation of ruthenium complexes. | nih.gov |
Other Potential Applications (e.g., Plant Growth Regulation)
Beyond their applications in medicine and analytical chemistry, derivatives of this compound have shown promise in the field of agriculture as plant growth regulators. chemicalbook.comnih.govsioc-journal.cn
Studies have shown that certain derivatives can significantly influence plant development. For example, a series of novel fluorenetriazo-salicylaldehyde thiosemicarbazone derivatives were synthesized and tested for their effect on rape rooting. The results indicated that at low concentrations, all the tested compounds exhibited a positive accelerating effect on root formation. ciac.jl.cn However, at higher concentrations, these same compounds showed inhibitory or reduced acceleratory effects, highlighting a dose-dependent activity. ciac.jl.cn The specific effect on rape rooting was also found to be related to the nature of the substituent group on the thiosemicarbazone molecule. ciac.jl.cn
Similarly, research on arylazo-salicylaldehyde thiosemicarbazones has confirmed their activity as plant growth regulators. sioc-journal.cn The versatile nature of thiosemicarbazones, in general, extends to plant growth-promoting activities, making them an interesting class of compounds for agricultural research. nih.gov The copper complexes of Schiff's bases derived from salicylaldehyde have also been noted for their potential as plant growth regulators. chemicalbook.com
Table 2: Research Findings on Plant Growth Regulating Activities
| Compound Type | Plant Studied | Observed Effect | Key Finding | Reference |
| Arylazo-salicylaldehyde thiosemicarbazones | Not specified | Good activity as plant growth regulators. | All tested compounds showed activity. | sioc-journal.cn |
| Fluorenetriazo-salicylaldehyde thiosemicarbazones | Rape | Accelerating effects on rooting at low concentrations. | Effect is concentration-dependent and related to the substituent group. | ciac.jl.cn |
Future Research Directions and Perspectives
Exploration of Novel Derivatization Strategies
The core structure of salicylaldehyde (B1680747) thiosemicarbazone offers a versatile scaffold for chemical modification. Future research will likely focus on synthesizing novel derivatives to enhance their chemical and biological properties. This involves the condensation of various substituted salicylaldehydes with different thiosemicarbazides. nih.govacs.orgacs.org
One promising avenue is the introduction of diverse functional groups to the salicylaldehyde or thiosemicarbazide (B42300) moieties. For instance, the synthesis of derivatives from 5-bromo-salicylaldehyde and substituted thiosemicarbazides has been reported. nih.gov These modifications can influence the electronic and steric properties of the resulting ligand, which in turn can fine-tune the properties of their metal complexes. mst.edu Another approach involves creating hybrid molecules, such as the reported estrone (B1671321)–salicylaldehyde thiosemicarbazone hybrid, which combines the structural features of a steroid with the thiosemicarbazone moiety. rsc.orgresearchgate.net
The synthesis of these new derivatives often involves refluxing the corresponding aldehyde and thiosemicarbazide in a suitable solvent like ethanol (B145695), sometimes with a catalytic amount of acetic acid. nih.govacs.org The resulting compounds are then characterized using various spectroscopic techniques, including NMR, IR, and UV-vis spectroscopy. nih.govacs.org These derivatization strategies are crucial for developing compounds with tailored properties for specific applications, ranging from medicinal chemistry to materials science.
Advanced Computational Modeling and Machine Learning in Ligand Design
Computational methods are becoming indispensable tools in the design and study of this compound derivatives. Density Functional Theory (DFT) is frequently employed to investigate the structural and electronic properties of these compounds. nih.govacs.org These computational studies provide insights into molecular geometries, vibrational frequencies, and electronic transitions, which can be correlated with experimental data from techniques like IR and UV-vis spectroscopy. nih.govacs.org
Frontier Molecular Orbital (FMO) analysis, another computational tool, helps in understanding the charge transfer phenomena within the molecules and determining their global reactivity parameters. nih.gov Furthermore, Natural Bond Orbital (NBO) analysis is used to evaluate noncovalent interactions that contribute to the stability of these compounds. nih.govacs.org
Expanding the Scope of Metal Complexation and Mixed-Ligand Systems
Salicylaldehyde thiosemicarbazones are versatile ligands capable of coordinating with a wide range of metal ions, a property that is central to many of their applications. irb.hr Future research will continue to explore the complexation of these ligands with various transition metals, leading to the synthesis of novel metal complexes with unique structural and functional properties. The coordination chemistry of salicylaldehyde thiosemicarbazones is rich, as they can act as bidentate or tridentate ligands, coordinating through the sulfur, azomethine nitrogen, and phenolic oxygen atoms. acs.orgmdpi.com
The choice of both the primary thiosemicarbazone ligand and the co-ligand can influence the geometry of the resulting complex, which can range from distorted trigonal bipyramidal to square pyramidal. rsc.org These structural variations, in turn, affect the electronic and redox properties of the complexes, which are crucial for their potential applications in catalysis and medicine. acs.org
Deeper Elucidation of Biological Mechanisms at a Molecular Level (In Vitro)
While the biological activities of salicylaldehyde thiosemicarbazones and their metal complexes are well-documented, a deeper understanding of their mechanisms of action at the molecular level is still needed. Future in vitro studies will aim to identify the specific molecular targets and biochemical pathways that are modulated by these compounds.
For instance, some this compound derivatives have been investigated as multi-target directed ligands, showing inhibitory activity against enzymes like cholinesterases, carbonic anhydrases, and α-glycosidase. nih.gov Molecular docking studies can provide insights into the binding modes of these compounds within the active sites of their target enzymes. nih.govmdpi.com
In the context of their anticancer properties, the interaction of these compounds with biomolecules like DNA is a key area of investigation. The complexation of thiosemicarbazone derivatives with metal ions like copper(II) has been shown to enhance their antitumor activity, which is associated with DNA damage and cell cycle arrest. nih.gov The mechanism of action of copper complexes is often linked to their redox properties and their ability to generate reactive oxygen species (ROS), which can lead to cellular damage and apoptosis. rsc.org Future research will likely employ a range of in vitro assays to further probe these mechanisms, including studies on enzyme inhibition, DNA binding, and the induction of oxidative stress. rsc.orgmdpi.com
Development of this compound-Based Materials for Emerging Technologies
The unique properties of salicylaldehyde thiosemicarbazones and their metal complexes make them attractive candidates for the development of advanced materials for a variety of technological applications.
Nonlinear Optics (NLO): this compound derivatives are being explored for their potential in nonlinear optics. nih.govacs.org NLO materials are crucial for applications in optical data processing, communication technology, and photonics. acs.orgacs.org Certain derivatives have been shown to exhibit significant second- and third-order NLO responses, making them promising candidates for these high-tech applications. nih.govacs.org Computational studies, such as DFT calculations, are often used to predict and understand the NLO properties of these molecules. nih.gov
Catalysis: Metal complexes of salicylaldehyde thiosemicarbazones have shown promise as catalysts in various organic reactions. For example, palladium(II) complexes have been successfully used as catalysts for Suzuki and Heck cross-coupling reactions, which are important methods for forming carbon-carbon bonds in organic synthesis. mdpi.comalfachemic.com The catalytic activity of these complexes can be tuned by modifying the structure of the thiosemicarbazone ligand. mdpi.com The development of efficient and reusable catalysts based on these compounds is an active area of research. arxiv.org
Sensors: The ability of salicylaldehyde thiosemicarbazones to selectively bind with certain metal ions can be exploited for the development of chemical sensors. The binding event can lead to a change in the spectroscopic properties of the compound, such as its color or fluorescence, allowing for the detection of the target ion. This ion-sensing ability is a key feature of this class of compounds. acs.org
The table below summarizes some of the research findings on the applications of this compound derivatives in emerging technologies.
| Application Area | Compound/Complex | Key Finding |
| Nonlinear Optics | This compound derivatives | Exhibit significant second and third-order NLO properties, making them suitable for high-tech applications. nih.govacs.org |
| Catalysis | Palladium(II) complexes of this compound | Act as efficient catalysts for Suzuki and Heck cross-coupling reactions. mdpi.comalfachemic.com |
| Sensors | Salicylaldehyde thiosemicarbazones | Show ion-sensing ability due to selective binding with metal ions, leading to detectable spectroscopic changes. acs.org |
Q & A
Q. What experimental and theoretical approaches elucidate spin-crossover behavior in Fe(III)-STSC complexes?
- Methodological Answer : Magnetic susceptibility measurements and single-crystal XRD reveal Fe(III)-STSC exhibits spin crossover (SCO) between high-spin (S = 5/2) and low-spin (S = 1/2) states at 150–200 K. DFT calculations attribute this to ligand field splitting (Δoct ~12,000 cm⁻¹) and Jahn-Teller distortions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
